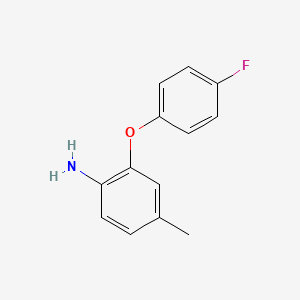

2-(4-Fluorophenoxy)-4-methylaniline

Description

2-(4-Fluorophenoxy)-4-methylaniline (CAS: 946774-45-4) is a substituted aniline derivative with the molecular formula C₁₃H₁₂FNO and a molecular weight of 217.24 g/mol . The compound features a 4-fluorophenoxy group attached to the 2-position of a 4-methylaniline backbone.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPOCVKJCRCXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoroanisole with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenoxy)-4-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors. The methyl group on the aniline ring can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

The following analysis compares 2-(4-Fluorophenoxy)-4-methylaniline with structurally or functionally related aniline derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Electronic Comparisons

Key Observations :

- The 4-fluorophenoxy group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with simpler halogenated analogs like 4-chloro-2-methylaniline, which lacks the phenoxy linkage .

- Compared to para-toluidine (4-methylaniline), the target compound’s phenoxy group enhances solubility in polar solvents and may alter reactivity in electrophilic substitution reactions .

Physicochemical and Spectroscopic Properties

- Absorption Properties: Azocalixarenes containing 4-methylaniline substituents exhibit bathochromic shifts in UV-Vis absorption maxima compared to nitro- or chloro-substituted analogs, highlighting the electron-donating nature of the methyl group .

- Metabolic and Reactivity Profiles: 4-Chloro-2-methylaniline undergoes enzymatic activation in rat liver microsomes, forming reactive hydroxylamine intermediates that bind to DNA and proteins, implicating its carcinogenicity . The target compound’s fluorophenoxy group may reduce such metabolic activation due to fluorine’s strong electronegativity and bond stability.

Key Insights :

- While the target compound’s biological data are absent in the evidence, its 4-methylaniline core is a common pharmacophore in drug candidates, such as the anti-COVID-19 agents described in .

- The fluorophenoxy moiety could enhance metabolic stability compared to chlorinated analogs, a critical factor in drug design .

Biological Activity

2-(4-Fluorophenoxy)-4-methylaniline, also known by its chemical name and CAS number 946774-45-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12FNO

- Molecular Weight : 219.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and signal transduction.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression. For instance, it may target kinases that are crucial for tumor growth and metastasis.

- Receptor Binding : It may also bind to receptors that regulate cell signaling pathways, thereby altering cellular responses to external stimuli.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Its structural similarity to known anticancer agents suggests that it may exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : In an experimental setup involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 25 μM, indicating moderate cytotoxicity. Flow cytometry analysis revealed that treatment with this compound induced apoptosis in a dose-dependent manner .

Antiviral Activity

Another area of investigation has been the antiviral properties of this compound. Preliminary assays suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors.

- Research Findings : In vitro studies reported a significant reduction in viral load when cells were treated with the compound, suggesting its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

To better understand the efficacy and safety profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 2-(3-Fluorophenoxy)-4-methylaniline | 30 | Moderate cytotoxicity |

| 2-(5-Fluorophenoxy)-3-methylaniline | 20 | High anticancer activity |

| 2-(4-Chlorophenoxy)-4-methylaniline | 35 | Lower cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.